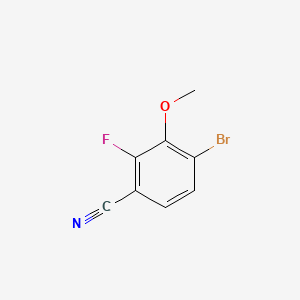
tetranor-PGJM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetranor-PGJM is a metabolite of prostaglandin-D2, which is formed by the elimination of the C-9 hydroxyl group . It is related to the inflammatory efficacy of curcuma .
Synthesis Analysis
The synthesis of tetranor-PGJM involves two steps. A solution of Tetranor-PGDM (Compound 14) in 2 ml of CH2Cl2 is treated with trifluoroacetic acid and stirred overnight at room temperature. The next day, the remaining residue after evaporation is purified by flash chromatography .Molecular Structure Analysis
The molecular weight of tetranor-PGJM is 310.34 . Its molecular formula is C16H22O6 . The SMILES representation of its structure isOC(CCCCC(CC[C@@H]1C@HCCC(O)=O)=O)=O . Chemical Reactions Analysis
Tetranor-PGJM is formed by the elimination of the C-9 hydroxyl group from prostaglandin-D2 .Physical And Chemical Properties Analysis
Tetranor-PGJM has a molecular weight of 310.34 and a molecular formula of C16H22O6 . It is soluble in DMF, DMSO, and ethanol .Relevant Papers One relevant paper was found during the search. The paper titled “Untargeted UPLC-MS metabolomics reveals multiple changes of urine composition in healthy adult volunteers after consumption of curcuma longa L. extract” discusses the role of tetranor-PGJM in the context of curcuma longa L. extract .
Wissenschaftliche Forschungsanwendungen
Biosynthesis of Prostaglandin D2
Tetranor-PGJM is identified as a metabolite of infused Prostaglandin D2 (PGD2) that is detectable in both mouse and human urine . It reflects the biosynthesis of PGD2 in mice and humans . This makes it a valuable tool in studying the enzymatic origin and formation of PGD2 in vivo in cardiovascular or inflammatory disease .
Biomarker of PGD2 Biosynthesis
Tetranor-PGJM is used as a biomarker of PGD2 biosynthesis . It is an abundant urinary metabolite of PGD2 that is detectable both in human and mouse . This application is particularly useful in tracking the biosynthesis of PGD2 in various physiological and pathological conditions .
Immunological Applications
Tetranor-PGJM has been used in the development of specific immunogens, antibodies, tracers, and assay kits . These tools are crucial in immunological research and can be used to study various diseases and conditions .
Pharmacological Role in Allergic and Asthmatic Anaphylaxis
PGD2, of which tetranor-PGJM is a metabolite, plays a pharmacological role in allergic and asthmatic anaphylaxis . Therefore, studying tetranor-PGJM can provide insights into the mechanisms of these conditions .
Role in Normal Physiological Sleep and Lowering of Body Temperature
PGD2 also plays a role in normal physiological sleep and lowering of body temperature . As a metabolite of PGD2, tetranor-PGJM can be used to study these physiological processes .
Inhibition of Platelet Aggregation and Relaxation of Vascular Smooth Muscle
PGD2 inhibits platelet aggregation and relaxes vascular smooth muscle . Studying tetranor-PGJM can provide insights into these cardiovascular processes .
Wirkmechanismus
Target of Action
Tetranor-PGJM is a metabolite of prostaglandin-D2 . Prostaglandin D2 (PGD2) plays a pharmacological role in allergic and asthmatic anaphylaxis, normal physiological sleep, and lowering of body temperature, as well as inhibits platelet aggregation and relaxes vascular smooth muscle .
Mode of Action
Tetranor-PGJM is formed by the elimination of the C-9 hydroxyl group from prostaglandin-D2 . This interaction with its target results in changes that are related to the inflammatory efficacy of curcuma .
Biochemical Pathways
The formation of Tetranor-PGJM involves the prostaglandin-D2 pathway. It is a potential PGD2 metabolite, formed by the elimination of the C-9 hydroxyl group . This compound may serve as a useful control in the analysis of PGD2 biosynthesis .
Pharmacokinetics
It is known that tetranor-pgdm, a related compound, is an abundant urinary metabolite of pgd2 that is detectable both in human and mouse . This suggests that Tetranor-PGJM may have similar properties.
Result of Action
The result of Tetranor-PGJM’s action is related to the inflammatory efficacy of curcuma . This suggests that it may play a role in modulating inflammatory responses.
Eigenschaften
IUPAC Name |
8-[(1R,2S)-2-(2-carboxyethyl)-5-oxocyclopent-3-en-1-yl]-6-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O6/c17-12(3-1-2-4-15(19)20)7-8-13-11(5-9-14(13)18)6-10-16(21)22/h5,9,11,13H,1-4,6-8,10H2,(H,19,20)(H,21,22)/t11-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFBKANRLYZJQP-DGCLKSJQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(C1CCC(=O)O)CCC(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)[C@@H]([C@H]1CCC(=O)O)CCC(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tetranor-PGJM | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


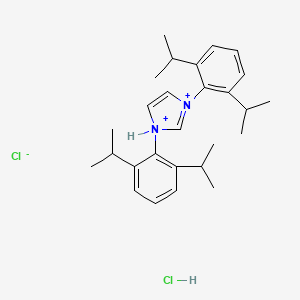
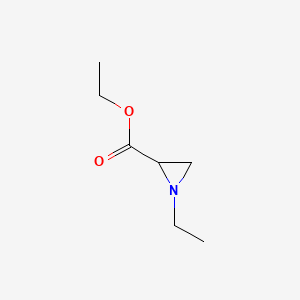
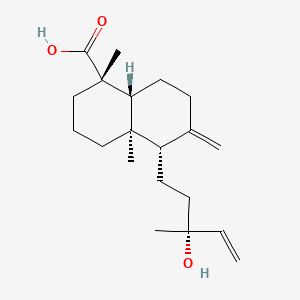
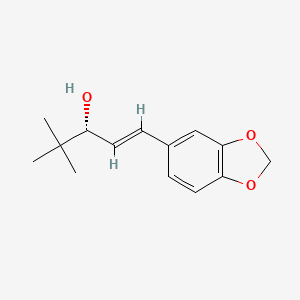

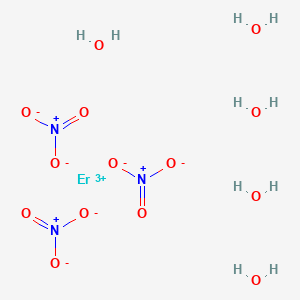
![n-[9-(2-Hydroxyethyl)-9h-carbazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B592747.png)
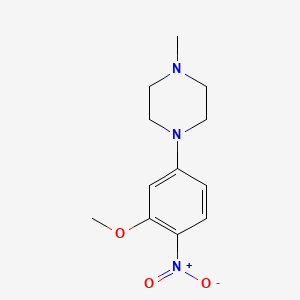
![4-Hydroxybenzo[g]quinoline-3-carboxylic acid](/img/structure/B592755.png)
